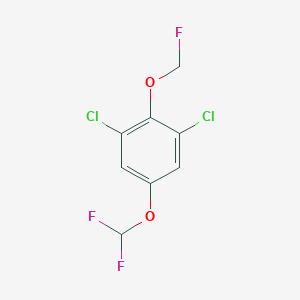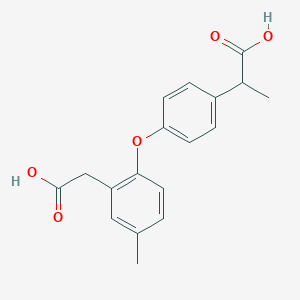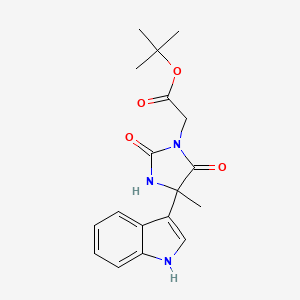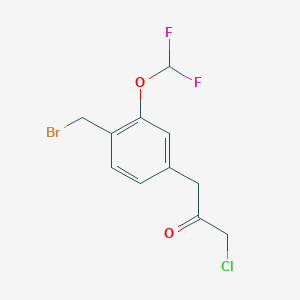
1-(4-(Bromomethyl)-3-(difluoromethoxy)phenyl)-3-chloropropan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(Bromomethyl)-3-(difluoromethoxy)phenyl)-3-chloropropan-2-one is a synthetic organic compound characterized by the presence of bromine, chlorine, and difluoromethoxy groups attached to a phenyl ring
Méthodes De Préparation
The synthesis of 1-(4-(Bromomethyl)-3-(difluoromethoxy)phenyl)-3-chloropropan-2-one typically involves multiple steps. One common method includes the bromination of a precursor compound, followed by the introduction of the difluoromethoxy group and chlorination. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale reactions under controlled environments to maintain consistency and safety.
Analyse Des Réactions Chimiques
1-(4-(Bromomethyl)-3-(difluoromethoxy)phenyl)-3-chloropropan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Addition Reactions: The presence of multiple reactive sites allows for addition reactions with various reagents.
Common reagents used in these reactions include strong bases, acids, and oxidizing agents. The major products formed depend on the reaction conditions and the reagents used.
Applications De Recherche Scientifique
1-(4-(Bromomethyl)-3-(difluoromethoxy)phenyl)-3-chloropropan-2-one has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Biological Studies: Researchers use it to study the effects of halogenated compounds on biological systems.
Industrial Applications: It serves as a precursor for the synthesis of various industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(4-(Bromomethyl)-3-(difluoromethoxy)phenyl)-3-chloropropan-2-one involves its interaction with molecular targets through its reactive sites. The bromine and chlorine atoms can form covalent bonds with nucleophilic sites on target molecules, leading to various biochemical effects. The difluoromethoxy group may influence the compound’s lipophilicity and membrane permeability, affecting its overall activity.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-(4-(Bromomethyl)-3-(difluoromethoxy)phenyl)-3-chloropropan-2-one include:
1-(2-(Bromomethyl)-4-(difluoromethoxy)phenyl)propan-1-one: This compound has a similar structure but differs in the position of the bromomethyl and difluoromethoxy groups.
1-(4-(Bromomethyl)-2-(difluoromethoxy)phenyl)-1-chloropropan-2-one: Another structurally related compound with variations in the position of the functional groups.
The uniqueness of this compound lies in its specific arrangement of functional groups, which can lead to distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C11H10BrClF2O2 |
|---|---|
Poids moléculaire |
327.55 g/mol |
Nom IUPAC |
1-[4-(bromomethyl)-3-(difluoromethoxy)phenyl]-3-chloropropan-2-one |
InChI |
InChI=1S/C11H10BrClF2O2/c12-5-8-2-1-7(3-9(16)6-13)4-10(8)17-11(14)15/h1-2,4,11H,3,5-6H2 |
Clé InChI |
NMSURYZQOMPAEK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1CC(=O)CCl)OC(F)F)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


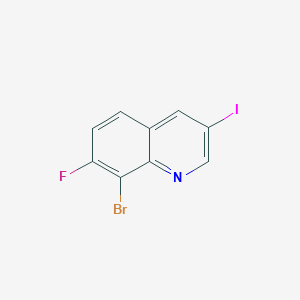
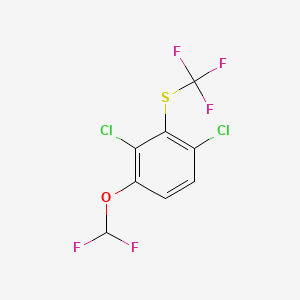
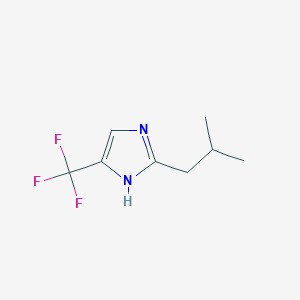
![2-(1,1-Dioxido-1-thia-8-azaspiro[4.5]decan-4-yl)isoindoline-1,3-dione](/img/structure/B14039630.png)
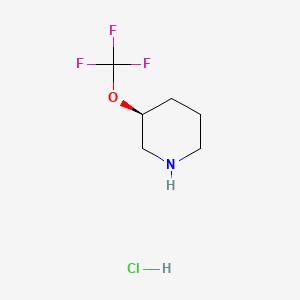
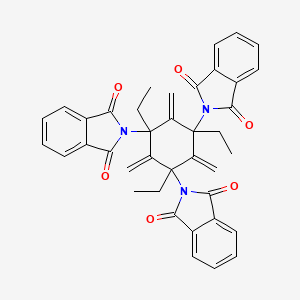
![2-[4-[(E)-2-(3,5-dichlorophenyl)ethenyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14039648.png)
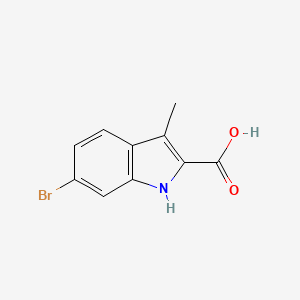
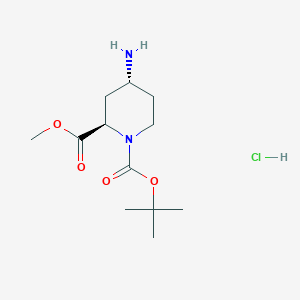
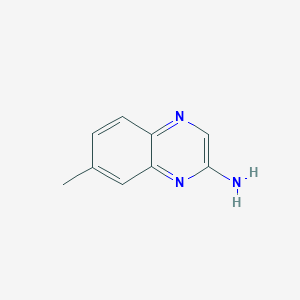
![Bis[bis(fluorosulfonyl)amino]calcium](/img/structure/B14039671.png)
